1,2-Diethynyl-4-methylbenzene
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Overview
Description
1,2-Diethynyl-4-methylbenzene is an organic compound with the molecular formula C10H6. It is a derivative of benzene, characterized by the presence of two ethynyl groups (-C≡CH) attached to the benzene ring at the 1 and 2 positions, and a methyl group (-CH3) at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethynyl-4-methylbenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 4-methyl-1,2-diiodobenzene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Dehydrohalogenation: Another approach is the dehydrohalogenation of 1,2-dibromo-4-methylbenzene using a strong base such as potassium tert-butoxide in a polar aprotic solvent.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethynyl-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Diethynyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-4-methylbenzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Diethynyl-4-methylbenzene can be compared with other similar compounds, such as:
1,2-Diethynylbenzene: Lacks the methyl group at the 4 position, resulting in different reactivity and properties.
1,4-Diethynyl-2-methylbenzene: The ethynyl groups are positioned differently, affecting the compound’s chemical behavior.
1,2-Diethyl-4-methylbenzene: Contains ethyl groups instead of ethynyl groups, leading to distinct physical and chemical properties.
Properties
CAS No. |
412041-50-0 |
---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2-diethynyl-4-methylbenzene |
InChI |
InChI=1S/C11H8/c1-4-10-7-6-9(3)8-11(10)5-2/h1-2,6-8H,3H3 |
InChI Key |
PVYFVVBEULXWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)C#C |
Origin of Product |
United States |
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